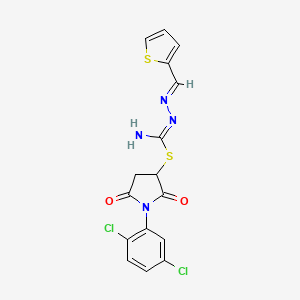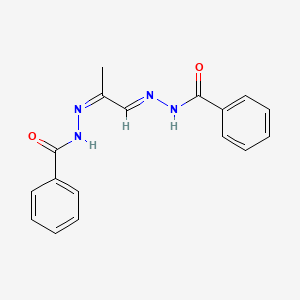
4-(4-morpholinyl)benzaldehyde (3-chlorophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MBCP is a hydrazone derivative that has been synthesized and studied for its potential applications as a corrosion inhibitor, a fluorescent probe, and a ligand for metal ions. In recent years, MBCP has also gained attention for its potential therapeutic applications in cancer treatment, due to its ability to selectively target cancer cells while sparing normal cells.
Applications De Recherche Scientifique
MBCP has been studied for its potential applications in various fields, including corrosion inhibition, fluorescence sensing, and metal ion binding. In addition, MBCP has shown promising results in cancer research, as it has been found to selectively target cancer cells by inducing apoptosis and inhibiting cell proliferation.
Mécanisme D'action
The mechanism of action of MBCP in cancer cells is not yet fully understood. However, it has been suggested that MBCP may act by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, MBCP may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
MBCP has been shown to selectively target cancer cells while sparing normal cells, which is a desirable property for cancer treatment. In addition, MBCP has been found to induce apoptosis in cancer cells and inhibit cell proliferation. However, the biochemical and physiological effects of MBCP on normal cells and tissues are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
MBCP has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, MBCP also has some limitations, such as its poor solubility in water and limited availability in commercial quantities.
Orientations Futures
There are several potential future directions for research on MBCP. One area of interest is the development of MBCP-based cancer therapies, which could offer a more targeted and less toxic approach to cancer treatment. In addition, further studies are needed to elucidate the mechanism of action of MBCP and its effects on normal cells and tissues. Finally, the development of more efficient synthesis methods and the optimization of MBCP's properties for specific applications are also areas of potential future research.
In conclusion, 4-(4-morpholinyl)benzaldehyde (3-chlorophenyl)hydrazone, or MBCP, is a chemical compound that has potential applications in various fields, including corrosion inhibition, fluorescence sensing, and cancer treatment. MBCP has shown promising results in cancer research, due to its ability to selectively target cancer cells while sparing normal cells. However, further research is needed to fully understand the mechanism of action of MBCP and its effects on normal cells and tissues.
Méthodes De Synthèse
MBCP can be synthesized by reacting 4-(4-morpholinyl)benzaldehyde with 3-chlorophenylhydrazine in the presence of a suitable catalyst. The reaction yields MBCP as a yellow crystalline product, which can be purified by recrystallization.
Propriétés
IUPAC Name |
3-chloro-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-15-2-1-3-16(12-15)20-19-13-14-4-6-17(7-5-14)21-8-10-22-11-9-21/h1-7,12-13,20H,8-11H2/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOYOZSCGMVEJZ-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=NNC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=N/NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[(3,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884748.png)
![5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5884749.png)
![3,4-dimethoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5884762.png)


![methyl [4-(diphenylmethyl)-1-piperazinyl]acetate](/img/structure/B5884775.png)


![4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5884800.png)

![4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5884807.png)
![2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide](/img/structure/B5884818.png)
